2-Phenoxyethyl-1,1-D2 alcohol

Catalog No.
S875326
CAS No.
21273-38-1
M.F
C8H10O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenoxyethyl-1,1-D2 alcohol

CAS Number

21273-38-1

Product Name

2-Phenoxyethyl-1,1-D2 alcohol

IUPAC Name

1,1-dideuterio-2-phenoxyethanol

Molecular Formula

C8H10O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N

SMILES

C1=CC=C(C=C1)OCCO

Canonical SMILES

C1=CC=C(C=C1)OCCO

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O

1.1-Dideuterio-2-phenoxyethanol (D2-phenoxyethanol) is a specifically labelled isotope analog of phenoxyethanol, a common preservative found in cosmetics and personal care products []. The key difference between the two molecules is the substitution of two deuterium atoms for the original hydrogen atoms at the first (alpha) position on the molecule's ethyl chain []. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus, making it slightly heavier than regular hydrogen.

Importance of Isotope Labeling:

The incorporation of deuterium into a molecule like phenoxyethanol provides several advantages for scientific research:

  • Metabolic Studies

    D2-phenoxyethanol can be used as an internal standard in metabolic studies to track the fate of phenoxyethanol in biological systems. When a sample containing both D2-phenoxyethanol and regular phenoxyethanol is analyzed through techniques like mass spectrometry, the slight mass difference between the two allows scientists to distinguish and quantify them. This helps researchers understand how the body absorbs, distributes, metabolizes, and excretes phenoxyethanol.

  • Mechanism of Action Studies

    D2-phenoxyethanol can be a valuable tool in elucidating the mechanism of action of phenoxyethanol, particularly its antimicrobial properties. By comparing the activity of D2-phenoxyethanol with regular phenoxyethanol, scientists can gain insights into the role of the alpha hydrogens in phenoxyethanol's interaction with target molecules within microbes [].

Current Research Applications:

While research on D2-phenoxyethanol itself is limited, its role as a labelled analog of phenoxyethanol holds promise for future scientific investigations. Potential applications include:

  • Studying the environmental degradation pathways of phenoxyethanol
  • Investigating the interaction of phenoxyethanol with biological membranes
  • Assessing the genotoxicity (potential to damage DNA) of phenoxyethanol

2-Phenoxyethyl-1,1-D2 alcohol is a deuterated derivative of 2-phenoxyethanol, characterized by the presence of two deuterium atoms at the first carbon of the ethyl group. This compound is part of the class of organic compounds known as phenol ethers, which are aromatic compounds featuring an ether group linked to a benzene ring. 2-Phenoxyethyl-1,1-D2 alcohol appears as a clear, colorless liquid with a faint rose-like odor and has a molecular formula of C8H10D2O2. Its unique structure allows it to exhibit distinct physical and chemical properties compared to its non-deuterated counterpart.

There is no current information available on the specific mechanism of action of 1,1-dideuterio-2-phenoxyethanol. Its function likely depends on the context of its use in scientific research. As an isotopically labeled molecule, it might be used to study the metabolism or behavior of phenoxyethanol within a system.

  • Mild irritant: Phenoxyethanol can irritate skin and eyes upon contact [].
  • Potential endocrine disruptor: Some studies suggest phenoxyethanol might have weak endocrine-disrupting effects.

The chemical behavior of 2-phenoxyethyl-1,1-D2 alcohol is similar to that of other phenoxyethanols. It can undergo various reactions typical for alcohols and ethers, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Converting the alcohol group into aldehydes or ketones under appropriate conditions.
  • Deuterium Exchange: Due to the presence of deuterium, it can participate in exchange reactions that can be useful in tracing studies.

These reactions are significant in both synthetic organic chemistry and in applications involving isotopic labeling.

2-Phenoxyethyl-1,1-D2 alcohol exhibits biological activities similar to those of 2-phenoxyethanol. It has been noted for its antimicrobial properties, effective against both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans . Additionally, it has been identified as a central nervous system depressant, which may have implications in pharmacological applications. The compound's toxicity profile suggests caution in its use, particularly in sensitive populations like infants .

The synthesis of 2-phenoxyethyl-1,1-D2 alcohol can be achieved through several methods:

  • Hydroxyethylation of Phenol: This method involves reacting phenol with ethylene oxide in the presence of an alkali metal hydroxide or borohydride. The introduction of deuterium can be accomplished by using deuterated ethylene oxide.
    text
    C6H5OH + C2H4O → C6H5OCH2CH2OH
  • Reduction Reactions: Starting from corresponding ketones or aldehydes can also yield this compound through reduction processes that incorporate deuterium.

These methods allow for the controlled synthesis of deuterated compounds, which are valuable in research and development.

2-Phenoxyethyl-1,1-D2 alcohol finds applications across various fields:

  • Cosmetics and Personal Care: Used as a preservative and antimicrobial agent due to its effectiveness against a wide range of microorganisms.
  • Pharmaceuticals: Acts as a solvent and preservative in drug formulations.
  • Research: Utilized in isotopic labeling studies to trace metabolic pathways and interactions within biological systems.

The versatility of this compound makes it suitable for diverse applications in industrial and research settings.

Studies on 2-phenoxyethyl-1,1-D2 alcohol have indicated potential interactions with various biological systems. Its efficacy as an antimicrobial agent suggests interactions with cellular membranes and metabolic pathways involved in microbial growth. Additionally, its role as a central nervous system depressant may involve interactions with neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) receptors . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-phenoxyethyl-1,1-D2 alcohol. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-PhenoxyethanolAromatic ether with hydroxyethyl groupCommonly used in cosmetics; less toxic than formaldehyde-releasing agents .
Ethylene Glycol Phenyl EtherSimilar ether structure but lacks deuteriumOften used as a solvent; different physical properties due to lack of deuteration .
Phenyl CellosolveClosely related structure; used as a solventPrimarily utilized for industrial applications; distinct solubility characteristics .

The presence of deuterium in 2-phenoxyethyl-1,1-D2 alcohol provides unique isotopic labeling capabilities that distinguish it from these similar compounds, making it valuable for specific research applications.

2-Phenoxyethyl-1,1-D2 alcohol (CAS 21273-38-1) is a deuterated aromatic ether with the molecular formula C₈H₈D₂O₂ and a molecular weight of 140.18 g/mol. Its IUPAC name, 1,1-dideuterio-2-phenoxyethanol, reflects the substitution of two hydrogen atoms with deuterium at the ethyl group’s terminal carbon (C1 position). The compound consists of a phenoxy group (C₆H₅O–) bonded to a deuterated ethanol moiety (–CD₂CH₂OH), creating distinct spectroscopic and kinetic properties compared to its non-deuterated counterpart.

Key structural features include:

  • Deuterium substitution: The C–D bonds at the 1,1-positions exhibit a bond dissociation energy ~5% higher than C–H bonds, influencing reaction kinetics.
  • Phenoxy-ethyl linkage: The ether oxygen bridges the aromatic ring and deuterated ethyl chain, enabling solubility in polar organic solvents.
  • Stereoelectronic effects: The electron-donating phenoxy group stabilizes adjacent charges, while deuterium’s isotopic mass alters vibrational frequencies detectable via infrared spectroscopy.

Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns due to deuterium’s spin quantum number (I=1), with $$ ^1H $$-NMR showing reduced signal intensity at δ 3.7–4.2 ppm (methylene protons adjacent to deuterium). Mass spectrometry confirms the molecular ion peak at m/z 140.18 with a characteristic D/H isotopic distribution.

Historical Context of Deuterated Aromatic Ethers

The synthesis of deuterated aromatic ethers emerged in the 1960s alongside advances in isotopic labeling for mechanistic studies. Early methods relied on H/D exchange using deuterium gas (D₂) over palladium catalysts, but suffered from poor regioselectivity and side reactions. A breakthrough occurred in the 1980s with the development of Rh III-catalyzed deuteration using D₂O, which enabled selective labeling of benzylic and allylic positions.

For 2-phenoxyethyl-1,1-D2 alcohol, synthetic routes evolved through three phases:

  • Isotopic exchange (1970s): Reaction of 2-phenoxyethanol with D₂O under acidic conditions yielded partial deuteration (<50% isotopic purity).
  • Reductive deuteration (1990s): Halogenation at the ethyl group followed by Grignard reactions with deuterated water achieved >90% deuterium incorporation.
  • Organocatalytic methods (2020s): Amine-base-mediated H/D exchange in mixed 2-propanol/D₂O solvents provided atom-efficient routes with 98% isotopic purity.

The compound’s utility grew with the 2017 FDA approval of deutetrabenazine, validating deuterium’s role in modulating drug pharmacokinetics. This catalyzed industrial interest in scalable deuteration protocols for aromatic ethers.

Significance in Isotopic Labeling Research

2-Phenoxyethyl-1,1-D2 alcohol serves critical roles in isotopic labeling due to:

PropertyApplicationExample Study
Stable isotope tracerMetabolic pathway analysisTracking ethanolamine derivatives
NMR signal separationStructural elucidationDistinguishing diastereomers
Kinetic isotope effectReaction mechanism studiesProbing O-dealkylation rates
Mass spectrometryQuantitative analysisInternal standard for LC-MS

In drug development, deuterium’s mass difference (Δm = 1.006 Da) allows precise tracking of metabolites without radioactive hazards. For instance, replacing hydrogens in metabolically vulnerable positions (e.g., benzylic sites) with deuterium reduces CYP450-mediated clearance, as demonstrated in deuterated antivirals.

Research Objectives and Theoretical Framework

Current research on 2-phenoxyethyl-1,1-D2 alcohol focuses on three objectives:

  • Synthetic optimization: Developing cost-effective deuteration methods using D₂O instead of D₂ gas. Recent advances employ cationic Rh III catalysts (0.5 mol%) in D₂O, achieving 95% deuteration at 80°C.
  • Mechanistic studies: Quantifying kinetic isotope effects (KIE) in ether cleavage reactions. Computational models suggest a KIE of 6.8 for C–D vs. C–H bond rupture in acid-catalyzed hydrolysis.
  • Material science applications: Exploiting deuterium’s neutron scattering cross-section (σ = 5.6 barns) to study polymer dynamics in deuterated polyethers.

Theoretical frameworks guiding these studies include:

  • Transition state theory: Deuterium’s higher mass lowers vibrational frequencies, increasing activation energy for bond cleavage.
  • Isotopic perturbation of equilibrium: Deuterated positions shift conformational equilibria in NMR-detectable ratios.
  • Deuterium retention analysis: Modeling metabolic fate using $$ ^{2}H $$-NMR and isotope-ratio mass spectrometry.

These objectives align with broader goals in deuterium chemistry: enhancing synthetic accessibility, expanding analytical utility, and enabling novel material designs.

Classical synthetic approaches to deuterated phenoxyethanols primarily evolved from established industrial processes for phenoxyethanol production, with modifications to incorporate deuterium atoms at specific positions. These methodologies form the foundation for contemporary deuteration strategies and continue to be relevant for certain applications.

Williamson Ether Synthesis

The Williamson ether synthesis represents one of the most fundamental approaches to deuterated phenoxyethanol production [1] [2]. This classical method involves the nucleophilic substitution reaction between phenolate ions and deuterated alkyl halides or deuterated ethylene oxide. The reaction proceeds through an SN2 mechanism, where the phenolate ion acts as a nucleophile and attacks the electrophilic carbon center of the deuterated alkylating agent [3] [4].

The traditional Williamson synthesis for deuterated phenoxyethanols typically employs deuterated 2-haloethanols as alkylating agents. The reaction is carried out in basic conditions using sodium hydroxide or potassium carbonate as the deprotonating agent [1]. Temperature control is crucial, with optimal conditions typically ranging from 65-75°C to ensure complete reaction while minimizing side reactions [1].

The mechanism involves initial deprotonation of phenol to form the phenolate anion, followed by nucleophilic attack on the deuterated 2-haloethanol. The choice of halide affects reaction kinetics, with iodide showing the highest reactivity, followed by bromide and chloride [1]. Deuterium incorporation occurs through the use of deuterated starting materials, particularly 2-haloethanol-d4 compounds.

Ethylene Oxide Method

The ethylene oxide method represents the classical industrial approach adapted for deuterated compound synthesis [5] [1]. This methodology involves the reaction of phenol with deuterated ethylene oxide in an alkaline environment. The reaction requires careful control of stoichiometry to favor monoalkylation over polyalkylation reactions.

The process typically employs sodium hydroxide, ammonia, urea, or alkaline resins as catalysts [5]. The reaction must be conducted in autoclave conditions due to the gaseous nature of ethylene oxide [1]. A significant challenge in this method is achieving selectivity toward the desired monoalkylation product while minimizing the formation of condensation products such as 2-(2-phenoxyethoxy)ethanol [1].

The deuterated ethylene oxide method requires precise control of reaction parameters including temperature, pressure, and ethylene oxide addition rate [1]. The formation of 4-8% condensation products is actually desirable as it reduces unreacted phenol concentration, which is otherwise difficult to remove from the final product [1].

Halohydrin Method

The halohydrin method offers an alternative classical approach that avoids the complexities associated with gaseous ethylene oxide [1]. This method involves the reaction of sodium phenolate with deuterated 2-haloethanols under relatively mild conditions.

The reaction typically proceeds at 70°C in aqueous medium without the need for additional catalysts [1]. The method has been demonstrated with various halides including 2-chloroethanol, 2-bromoethanol, and 2-iodoethanol, with yields ranging from 80-82% [1]. The reaction is performed by adding the deuterated halohydrin dropwise to heated sodium phenolate solution over a period of 1-6 hours [1].

This approach offers several advantages including atmospheric pressure operation, moderate temperatures, and elimination of catalyst requirements [1]. The method is particularly suitable for laboratory-scale synthesis and can be readily scaled up for industrial applications.

Contemporary Synthetic Approaches

Contemporary synthetic methodologies for deuterated phenoxyethanol production encompass advanced catalytic systems and enzymatic approaches that offer improved selectivity, efficiency, and environmental compatibility compared to classical methods.

Catalytic Deuteration Methods

Modern catalytic approaches to deuterated phenoxyethanol synthesis leverage transition metal catalysts to achieve selective deuterium incorporation under mild conditions. These methods often utilize deuterium oxide as the primary deuterium source, making them more economically viable and environmentally sustainable [6] [7].

Iridium-Catalyzed Systems

Iridium-catalyzed deuteration has emerged as a highly effective method for α-selective deuterium incorporation in alcohols [6]. The iridium(III)-bipyridonate catalyst system enables direct, chemoselective deuteration of primary and secondary alcohols using deuterium oxide as the deuterium source [6]. This method operates under basic or neutral conditions and demonstrates high functional group tolerance [6].

The catalytic system achieves deuterium incorporation through a dehydrogenation-reductive deuteration mechanism [6]. The process involves initial dehydrogenation of the alcohol to form a carbonyl intermediate, followed by conversion of the iridium-hydride complex to an iridium-deuteride species through exchange with deuterium oxide [6]. Subsequent deuteration of the carbonyl intermediate yields the α-deuterated product [6].

Ruthenium-Catalyzed Methods

Ruthenium-based catalysts offer versatile approaches to deuterated phenoxyethanol synthesis through reductive etherification reactions [8]. The ruthenium hydride catalyst system exhibits high chemoselectivity and broad substrate scope in promoting reductive etherification of carbonyl compounds in aqueous solutions [8].

The mechanism involves formation of an unsaturated cationic ruthenium-alkoxy species through benzene ligand displacement and dehydrogenation steps [8]. Coordination of the carbonyl substrate followed by nucleophilic addition of the alkoxy group forms a hemiacetal intermediate [8]. The deuterium incorporation occurs during the carbon-oxygen bond hydrogenolysis step, where solvent molecules are intricately involved in the process [8].

Palladium-Catalyzed Approaches

Palladium-catalyzed deuteration methods provide efficient pathways for deuterated phenoxyethanol synthesis through various mechanisms including transfer deuteration and hydrogen isotope exchange [9] [7]. Palladium on carbon catalysts have been successfully employed for transfer deuteration of alkenes and alkynes using deuterium oxide as the deuterium source [9].

The palladium-catalyzed systems often utilize deuterated hypophosphites or deuterium oxide as deuterium sources [9]. These methods can achieve near-quantitative deuterium incorporation under mild conditions and demonstrate good functional group tolerance [9].

Enzymatic Incorporation Strategies

Enzymatic approaches to deuterated phenoxyethanol synthesis represent a sustainable and highly selective methodology that exploits the precision of biological catalysts [10]. These methods offer advantages including high enantioselectivity, mild reaction conditions, and the ability to perform asymmetric deuteration.

Biocatalytic Reductive Deuteration

Biocatalytic reductive deuteration utilizes NADH-dependent reductases to achieve asymmetric deuterium incorporation [10]. The system employs hydrogen gas and deuterium oxide to generate deuterated NADH cofactor through a heterogeneous cofactor recycling system [10]. This approach enables the formation of deuterium-labeled chiral centers in a single step with high chemoselectivity, stereoselectivity, and isotopic selectivity [10].

The biocatalytic system operates through hydrogen-driven recycling of deuterated NADH cofactor [10]. The process involves hydrogenase-catalyzed reduction of NAD+ using hydrogen gas in the presence of deuterium oxide, generating the deuterated cofactor required for subsequent reductive deuteration reactions [10].

Enzyme-Catalyzed Hydrogen Isotope Exchange

Enzymatic hydrogen isotope exchange represents another approach to deuterated phenoxyethanol synthesis [10]. This method utilizes the natural ability of certain enzymes to catalyze reversible hydrogen-deuterium exchange reactions under physiological conditions [10].

The enzymatic approach offers several advantages including operation under mild conditions, high selectivity, and the ability to perform site-specific deuteration [10]. The system can be combined with standard benchtop synthetic techniques and is compatible with hydrogenation protocols [10].

Deuterium Incorporation Techniques

Direct Deuteration Protocols

Direct deuteration protocols encompass methods that achieve deuterium incorporation through direct hydrogen-deuterium exchange reactions without requiring pre-deuterated starting materials [7] [11]. These approaches are particularly valuable for late-stage deuteration of complex molecules and offer advantages in terms of step economy and synthetic efficiency.

Base-Catalyzed Hydrogen Isotope Exchange

Base-catalyzed hydrogen isotope exchange represents a fundamental approach to direct deuteration utilizing the enhanced acidity of specific carbon-hydrogen bonds [7]. The method employs strong bases such as sodium hydroxide or potassium tert-butoxide in combination with deuterium oxide to achieve hydrogen-deuterium exchange [7].

The mechanism involves deprotonation of the substrate to form a carbanion intermediate, followed by reprotonation with deuterium from the deuterium oxide solvent [7]. The process is particularly effective for substrates containing acidic protons, such as benzylic positions and α-positions to carbonyl groups [7].

Metal-Catalyzed Carbon-Hydrogen Activation

Metal-catalyzed carbon-hydrogen activation provides a versatile approach to direct deuteration through reversible carbon-hydrogen bond cleavage and reformation [7] [12]. This methodology employs transition metal complexes to activate specific carbon-hydrogen bonds, enabling selective deuterium incorporation under mild conditions [12].

The palladium-catalyzed non-directed carbon-hydrogen deuteration exemplifies this approach, utilizing palladium(II) acetate as the catalyst in hexafluoropropan-2-ol/deuterium oxide solvent systems [12]. The method achieves high degrees of deuteration on aromatic substrates and demonstrates good functional group tolerance [12].

Photochemical Deuteration

Photochemical deuteration methods utilize light-induced processes to achieve deuterium incorporation under mild conditions [13] [11]. These approaches often employ photocatalysts to generate reactive intermediates that facilitate hydrogen-deuterium exchange reactions [13].

The tetrabutylammonium decatungstate-catalyzed formyl-selective deuteration exemplifies this approach [13]. The method employs visible light irradiation to generate reactive formyl radicals that undergo hydrogen atom transfer with deuterated thiol catalysts, resulting in selective deuterium incorporation [13].

Indirect Deuteration via Intermediates

Indirect deuteration strategies involve the synthesis of deuterated intermediates that are subsequently converted to the target deuterated phenoxyethanol [7]. These approaches offer advantages in terms of synthetic flexibility and the ability to achieve specific deuteration patterns.

Deuterated Precursor Synthesis

The synthesis of deuterated precursors represents a strategic approach to achieving specific deuteration patterns in phenoxyethanol derivatives [7]. This methodology involves the preparation of deuterated building blocks that are subsequently incorporated into the target molecule through established synthetic transformations.

Common deuterated precursors include deuterated phenols, deuterated ethylene oxide, and deuterated haloethanols [1]. The choice of precursor depends on the desired deuteration pattern and the specific synthetic requirements of the target molecule [1].

Multi-Step Deuteration Pathways

Multi-step deuteration pathways enable the systematic incorporation of deuterium atoms at multiple positions through sequential synthetic transformations [7]. These approaches often combine different deuteration methods to achieve complex deuteration patterns that cannot be accessed through single-step processes.

The methodology typically involves the synthesis of partially deuterated intermediates, followed by additional deuteration steps to achieve the final deuteration pattern [7]. This approach requires careful consideration of reaction selectivity and compatibility to ensure efficient overall conversion [7].

Selective Reductive Deuteration Processes

Selective reductive deuteration processes enable the incorporation of deuterium atoms through reduction reactions using deuterated reducing agents [14] [10]. These methods offer high levels of chemoselectivity and stereoselectivity, making them valuable for the synthesis of specific deuterated phenoxyethanol derivatives.

Carbonyl Reduction with Deuterated Reagents

Carbonyl reduction with deuterated reagents represents a well-established approach to α,α-dideuterated alcohol synthesis [14]. The method typically employs deuterated reducing agents such as sodium borodeuteride or lithium aluminum deuteride to achieve selective deuterium incorporation [14].

The single-electron transfer reductive deuteration using samarium(II) iodide and deuterium oxide exemplifies this approach [14]. The method achieves high deuterium incorporation (>95% D2) in α,α-dideuterated benzyl alcohols and demonstrates good functional group tolerance [14].

Alkene Reduction Protocols

Alkene reduction protocols provide pathways to deuterated phenoxyethanol derivatives through selective reduction of unsaturated precursors [9] [10]. These methods utilize deuterated hydrogen sources or deuterated transfer agents to achieve selective deuterium incorporation during the reduction process [9].

The palladium-catalyzed transfer deuteration of alkenes using deuterated 1,4-dioxane as the deuterium source demonstrates this approach [9]. The method achieves selective deuterium incorporation at specific positions and can be applied to various alkene substrates [9].

Stereochemical Control in Reductive Deuteration

Stereochemical control in reductive deuteration enables the synthesis of specific stereoisomers of deuterated phenoxyethanol derivatives [10] [15]. This capability is particularly important for pharmaceutical applications where specific stereochemical arrangements are required for biological activity [10].

The biocatalytic reductive deuteration system achieves high levels of stereochemical control through the use of stereoselective reductase enzymes [10]. The system can generate either (S)- or (R)-deuterated alcohols with high enantiomeric purity depending on the specific enzyme employed [10].

Purification and Structural Verification

The purification and structural verification of deuterated phenoxyethanol derivatives require specialized techniques that account for the unique properties of deuterated compounds. These processes are critical for ensuring product quality and confirming the successful incorporation of deuterium atoms.

Purification Methodologies

Purification of deuterated phenoxyethanol typically involves multiple stages designed to remove impurities while preserving the integrity of the deuterium labels [1] [16]. The purification process must account for the similar physical properties of deuterated and non-deuterated compounds while achieving the required purity levels for specific applications.

Fractional Distillation

Fractional distillation represents the primary purification method for deuterated phenoxyethanol, utilizing the small differences in boiling points between deuterated and non-deuterated compounds [1] [16]. The process typically operates at reduced pressure to minimize thermal decomposition and preserve deuterium content [1].

The distillation is performed at temperatures ranging from 95-120°C under vacuum conditions [1]. The use of packed columns enhances separation efficiency and enables the removal of high-boiling condensation products such as 2-(2-phenoxyethoxy)ethanol [1]. The fractional distillation process must be carefully controlled to achieve the required purity levels while maintaining quantitative recovery of the deuterated product [1].

Liquid-Liquid Extraction

Liquid-liquid extraction serves as a preliminary purification step, particularly effective for removing unreacted starting materials and polar impurities [1] [16]. The process typically employs methylene chloride as the extracting solvent due to its immiscibility with water and its ability to selectively extract phenoxyethanol derivatives [1].

The extraction process involves multiple stages, including initial extraction of the product from the reaction mixture, followed by washing with alkaline solutions to remove acidic impurities [1]. The organic phase is typically washed twice with 5% sodium hydroxide solution to ensure complete removal of unreacted phenol [1].

Chromatographic Purification

Chromatographic purification methods provide high-resolution separation capabilities for deuterated phenoxyethanol derivatives [17]. These techniques are particularly valuable for removing structural isomers and achieving high levels of purity required for analytical applications [17].

High-performance liquid chromatography (HPLC) methods have been developed specifically for deuterated phenoxyethanol analysis and purification [17]. The reversed-phase HPLC system with UV detection enables quantitative determination and purification of deuterated compounds with high precision [17].

Analytical Characterization Methods

The structural verification of deuterated phenoxyethanol requires sophisticated analytical techniques capable of distinguishing between deuterated and non-deuterated positions [18] [19]. These methods must provide quantitative information about deuterium incorporation levels and confirm the structural integrity of the synthesized compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy represents the primary analytical technique for structural verification of deuterated phenoxyethanol [18] [20]. The method provides detailed information about deuterium incorporation levels, positional specificity, and structural integrity [18].

Proton NMR spectroscopy enables quantitative determination of deuterium incorporation through integration of residual proton signals [18]. The technique can detect deuterium incorporation levels with high precision and provides information about the specific positions of deuterium substitution [18]. Carbon-13 NMR spectroscopy provides complementary structural information and confirms the integrity of the carbon framework [20].

The NMR analysis of deuterated phenoxyethanol typically reveals characteristic chemical shifts for the phenoxy protons (6.85-7.30 ppm), methylene protons adjacent to oxygen (4.15 ppm), and methylene protons adjacent to the hydroxyl group (3.95 ppm) [18]. Deuterium incorporation results in the disappearance or reduction of specific proton signals, enabling quantitative determination of deuteration levels [18].

Mass Spectrometry

Mass spectrometry provides complementary structural information and enables accurate determination of molecular weight changes resulting from deuterium incorporation [19]. The technique is particularly valuable for confirming the overall deuterium content and detecting isotopic impurities [19].

The mass spectrometric analysis of deuterated phenoxyethanol reveals characteristic fragmentation patterns that can be used to confirm the structural integrity of the compound [19]. The molecular ion peak shift corresponds to the number of deuterium atoms incorporated, providing direct confirmation of the deuteration level [19].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about functional group integrity and can detect changes in vibrational frequencies resulting from deuterium incorporation [1]. The technique is particularly useful for confirming the presence of specific functional groups and detecting structural modifications [1].

The IR spectrum of deuterated phenoxyethanol typically shows characteristic absorption bands for aromatic carbon-hydrogen stretches (3062, 3040 cm⁻¹), aliphatic carbon-hydrogen stretches (2930, 2873 cm⁻¹), aromatic carbon-carbon stretches (1597, 1587, 1495 cm⁻¹), and carbon-oxygen stretches (1241, 1040 cm⁻¹) [1]. Deuterium incorporation may result in frequency shifts or intensity changes in specific absorption bands [1].

Industrial-Scale Production Considerations

The industrial-scale production of deuterated phenoxyethanol presents unique challenges related to cost, efficiency, and process optimization. These considerations are critical for the commercial viability of deuterated compounds and their applications in pharmaceutical and research markets.

Economic Factors

The economic viability of industrial-scale deuterated phenoxyethanol production depends on several factors including raw material costs, process efficiency, and market demand [21] [22]. Deuterated reagents typically command premium prices compared to their non-deuterated counterparts, making cost optimization a critical consideration [21].

The global deuterated compounds market was valued at approximately USD 0.04 billion in 2024 and is projected to reach USD 0.32 billion by 2033, with a compound annual growth rate of 25.1% [21]. This growth is driven by increasing demand for deuterated pharmaceuticals and research applications [21].

Process Optimization Strategies

Process optimization for industrial-scale production focuses on maximizing deuterium incorporation efficiency while minimizing waste and production costs [22] [23]. Key strategies include catalyst recycling, solvent recovery, and process intensification techniques [22].

Flow Chemistry Approaches

Flow chemistry represents a promising approach to industrial-scale deuterated phenoxyethanol production, offering advantages in terms of process control, scalability, and efficiency [22] [23]. The continuous flow systems enable precise control of reaction conditions and facilitate scale-up operations [22].

The development of flow-type microwave reactors has enabled efficient synthesis of deuterated aromatic compounds [23]. The system utilizes microwave heating for rapid and uniform temperature control, combined with continuous flow processing for enhanced production efficiency [23]. The method has demonstrated the ability to produce deuterated compounds at scales of 1 kg per month [23].

Electrochemical Synthesis

Electrochemical synthesis methods offer environmentally friendly approaches to deuterated phenoxyethanol production [22] [24]. These systems utilize electrochemical reactions to achieve deuterium incorporation while minimizing waste generation and energy consumption [22].

The electrochemical deuteration system employs proton-conducting membranes to facilitate deuterium transfer from deuterium oxide to the substrate [22]. The process operates at ambient pressure and room temperature, offering significant advantages in terms of energy efficiency and process safety [22].

Catalyst Recovery and Recycling

Catalyst recovery and recycling represent critical considerations for industrial-scale production, particularly when expensive transition metal catalysts are employed [23] [24]. Effective catalyst recycling systems can significantly reduce production costs and improve process sustainability [23].

The development of heterogeneous catalysts enables easier catalyst recovery and recycling compared to homogeneous systems [23]. The use of supported catalysts allows for simple filtration-based recovery methods while maintaining catalytic activity through multiple reaction cycles [23].

Quality Control and Standardization

Quality control systems for industrial-scale deuterated phenoxyethanol production must ensure consistent product quality and deuterium incorporation levels [25] [26]. The implementation of robust analytical methods and process monitoring systems is essential for maintaining product specifications [25].

The establishment of standardized analytical methods enables consistent quality assessment across different production facilities [25]. The use of certified reference materials and internal standards ensures accurate quantification of deuterium incorporation levels [25].

Green Chemistry Approaches to Deuterium Incorporation

Green chemistry principles have become increasingly important in the development of sustainable deuteration methods for phenoxyethanol production. These approaches emphasize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient processes.

Sustainable Deuterium Sources

The selection of sustainable deuterium sources represents a fundamental consideration in green chemistry approaches to deuterated phenoxyethanol synthesis [11] [27]. Deuterium oxide represents the most environmentally friendly and economically viable deuterium source for large-scale applications [11].

Deuterium Oxide as Primary Source

Deuterium oxide offers several advantages as a deuterium source including low toxicity, ease of handling, and renewable nature [11] [24]. The compound can be recovered and recycled from reaction mixtures, further enhancing its sustainability profile [11].

The use of deuterium oxide as the primary deuterium source enables the development of water-based reaction systems that minimize organic solvent consumption [11]. This approach aligns with green chemistry principles by reducing the environmental impact of deuteration processes [11].

Renewable Feedstock Integration

The integration of renewable feedstocks into deuterated phenoxyethanol synthesis represents an advanced green chemistry approach [27]. This strategy involves the use of plant-derived materials and biomass-based starting materials to reduce dependence on petroleum-based feedstocks [27].

The biological route to deuterated cellulose production demonstrates the potential for renewable feedstock integration [27]. The approach involves cultivating plants or microorganisms in deuterium-enriched media to achieve biological deuterium incorporation [27].

Solvent-Free and Catalyst-Free Processes

The development of solvent-free and catalyst-free processes represents a significant advancement in green chemistry approaches to deuterated phenoxyethanol synthesis [1] [11]. These methods eliminate the need for organic solvents and expensive catalysts while maintaining high reaction efficiency [1].

Neat Reaction Conditions

Neat reaction conditions eliminate the need for organic solvents and can result in higher reaction rates and selectivities [1]. The halohydrin method for deuterated phenoxyethanol synthesis exemplifies this approach, achieving high yields without requiring additional catalysts [1].

The neat reaction conditions offer several advantages including reduced waste generation, simplified purification procedures, and improved atom economy [1]. The elimination of solvents also reduces environmental impact and production costs [1].

Mechanochemical Approaches

Mechanochemical approaches utilize mechanical energy to drive chemical reactions without requiring solvents or elevated temperatures [11]. These methods can achieve efficient deuterium incorporation while minimizing energy consumption and waste generation [11].

The mechanochemical deuteration methods demonstrate the potential for sustainable synthesis of deuterated compounds [11]. The approach utilizes ball milling or other mechanical activation methods to achieve hydrogen-deuterium exchange reactions [11].

Waste Minimization Strategies

Waste minimization represents a critical aspect of green chemistry approaches to deuterated phenoxyethanol synthesis [11] [24]. Effective waste minimization strategies include atom economy optimization, byproduct utilization, and process intensification [11].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [11]. This approach requires careful selection of synthetic routes and reaction conditions to achieve maximum efficiency [11].

The direct deuteration methods typically demonstrate superior atom economy compared to multi-step synthetic routes [11]. The use of deuterium oxide as both solvent and deuterium source exemplifies this approach [11].

Byproduct Utilization

Byproduct utilization strategies focus on finding valuable applications for reaction byproducts rather than treating them as waste [1]. The conversion of byproducts into useful materials can improve the overall sustainability of the process [1].

The conversion of 2-(2-phenoxyethoxy)ethanol byproduct to phenoxyethanol demonstrates effective byproduct utilization [1]. The hydrolysis reaction achieves 100% conversion of the byproduct to the desired product, eliminating waste generation [1].

Energy Efficiency Considerations

Energy efficiency represents a crucial consideration in green chemistry approaches to deuterated phenoxyethanol synthesis [22] [23]. The development of energy-efficient processes can significantly reduce the environmental impact and production costs of deuterated compounds [22].

Room Temperature Processes

Room temperature processes eliminate the need for energy-intensive heating and cooling systems [22]. The electrochemical deuteration system operates at ambient temperature while achieving high deuterium incorporation levels [22].

The photochemical deuteration methods also operate at room temperature, utilizing light energy to drive the deuteration reactions [13] [11]. These approaches offer significant energy savings compared to thermal processes [11].

Microwave-Assisted Synthesis

Microwave-assisted synthesis enables rapid and efficient heating while reducing overall energy consumption [23]. The microwave heating provides uniform temperature distribution and can significantly reduce reaction times [23].

The flow-type microwave reactor system demonstrates the potential for energy-efficient deuterated compound synthesis [23]. The system achieves rapid heating and cooling cycles while maintaining precise temperature control [23].

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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